molecular formula C6H8N2O3 B1267501 Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate CAS No. 58607-90-2

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate

Cat. No.: B1267501
CAS No.: 58607-90-2
M. Wt: 156.14 g/mol
InChI Key: KNWNWWDKWKYUBB-UHFFFAOYSA-N
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Description

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 g/mol This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of hydrazine derivatives with β-keto esters. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate under reflux conditions to form the pyrazole ring . The reaction is usually carried out in ethanol as a solvent, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or modulate inflammatory pathways, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

  • Ethyl 1-(3-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • Ethyl 5-chloro-1-(2-nitrophenyl)-4-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
  • 4-Ethyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid benzylidene-hydrazide

These compounds share a similar pyrazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

IUPAC Name

ethyl 5-oxo-1,4-dihydropyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(10)4-3-5(9)8-7-4/h2-3H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWNWWDKWKYUBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279928
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58607-90-2
Record name 58607-90-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14668
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-Oxo-4,5-dihydro-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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